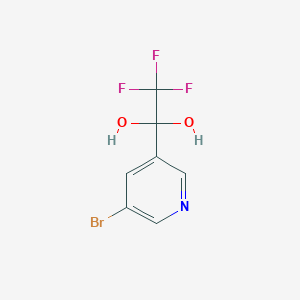

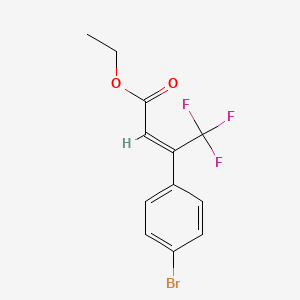

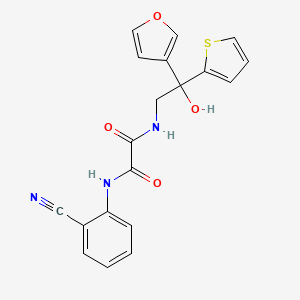

![molecular formula C18H16N4O3 B2565054 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide CAS No. 1788557-48-1](/img/structure/B2565054.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies . One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization. The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis

The structural analysis of similar compounds has been investigated both experimentally and theoretically . Theoretical calculations often involve methods like DFT/B3LYP and 6-311++G(d,p) sets . Properties such as spectral data, bond length, bond angle, dihedral angles, thermodynamic parameters, molecular surface, FMO analysis, nonlinear optical (NLO) properties, and Natural Bond Orbital analysis are typically investigated .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a mechanism of the reaction involving the opening and the re-closing of the 1,4-naphthodioxane ring has been hypothesized .Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide and its derivatives have been synthesized and characterized for various scientific research applications. Research has focused on the synthesis, spectroscopic characterization, and evaluation of biological activities, including antioxidant and α-glucosidase inhibitory activities of Schiff bases containing pyrazole rings. Studies involve a combination of DFT calculations, molecular dynamics simulations, and evaluations of molecular electrostatic potential and average local ionization energy values (Pillai et al., 2019).

Biological Evaluation

The biological evaluation of these compounds has shown significant results in terms of their inhibitory potentials. For instance, Schiff bases containing 1,2,4-triazole and pyrazole rings displayed significant inhibitory potential against α-glucosidase, with relative IC50 values comparable to reference drugs like Acarbose. Additionally, the antioxidant activity of synthesized compounds was determined through various in vitro methods, highlighting their potential as potent antioxidant agents (Pillai et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Further studies have explored the synthesis and analgesic activity of new pyrazoles and triazoles bearing different moieties, demonstrating their potential in medicinal chemistry. These compounds were characterized by spectral data and screened for analgesic activity, highlighting their relevance in developing new therapeutic agents (Saad et al., 2011).

Catalytic Applications

Research into the catalytic applications of picolinamide and related compounds has shown promising results. For example, picolinamide-assisted oxidation of CH2 groups bound to organic and organometallic compounds using ferrocene as a catalyst has been achieved, illustrating the versatility of these compounds in facilitating oxidative transformations under mild conditions (Dolui et al., 2019).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their effect on hydrogen bonding in the self-assembly process and their antioxidant activity. These studies provide insights into the structural and functional diversity of N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide and its derivatives in scientific research, spanning from synthetic chemistry to biological applications (Chkirate et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Future research could focus on further chemical modifications and scaffold hopping to identify more potent inhibitors . Additionally, more comprehensive studies on the synthesis, structural analysis, and mechanism of action of “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide” could provide valuable insights .

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(15-5-3-4-8-19-15)21-13-9-20-22(10-13)11-14-12-24-16-6-1-2-7-17(16)25-14/h1-10,14H,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCXMFJOUAMGDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

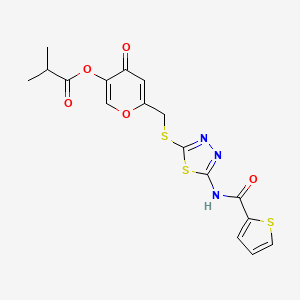

![Ethyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2564973.png)

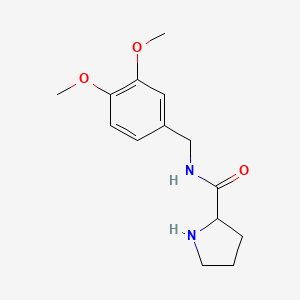

![N-[[2-(Cyclopropylmethyl)pyrazol-3-yl]methyl]-N-(2,3-dihydro-1H-inden-2-yl)prop-2-enamide](/img/structure/B2564975.png)

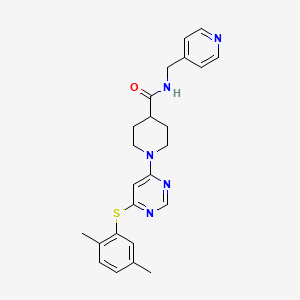

![8-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2564993.png)

![tert-Butyl 4-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2564994.png)